Scientific Field: Chemical Engineering
Summary of Application: 2-Decanol is used to develop a miniature catalytic reactor for the oxidation of alcohols with O2 in supercritical CO2.
Scientific Field: Biochemistry
Summary of Application: 2-Decanol was used to study the substrate spectrum of phytanoyl-CoA hydroxylase with regard to the length of both the acyl chain and the branch at position.
2-Decanol is a straight-chain alcohol with the molecular formula and a molecular weight of approximately 158.28 g/mol. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to the second carbon in its chain. The compound is also known by several other names, including 2-hydroxydecane, decan-2-ol, and methyl-n-octyl carbinol .
2-Decanol appears as a colorless liquid with a characteristic odor. It has a boiling point of around 482.15 K and a melting point of approximately 270.8 K . The compound is relatively hydrophobic, with a logP value of 3.118, indicating its low solubility in water and higher affinity for organic solvents .
These reactions highlight its versatility in organic synthesis and industrial applications.
The biological activity of 2-decanol has been studied concerning its potential antimicrobial properties. Some studies have indicated that it exhibits moderate antibacterial activity against various strains of bacteria, suggesting possible applications in pharmaceuticals or as preservatives in food products . Additionally, its hydrophobic nature may influence its interactions with biological membranes, affecting the permeability and activity of certain compounds.
Several methods exist for synthesizing 2-decanol:
These methods showcase both traditional chemical synthesis and modern biotechnological advancements.
2-Decanol has diverse applications across various industries:
Interaction studies involving 2-decanol focus on its behavior in different chemical environments and its biological interactions. Research indicates that it can modify membrane fluidity due to its hydrophobic characteristics, potentially influencing drug delivery systems . Additionally, studies on its interactions with enzymes suggest that it may affect enzyme activity through competitive inhibition or allosteric modulation.
Several compounds share structural similarities with 2-decanol. Here are some notable comparisons:
Compound | Molecular Formula | Type | Unique Characteristics |
---|---|---|---|
1-Decanol | Primary Alcohol | Hydroxyl group at the end of the chain | |
3-Decanol | Secondary Alcohol | Hydroxyl group on the third carbon | |
Octanol | Primary Alcohol | Shorter carbon chain | |
Nonanol | Primary Alcohol | One less carbon than decanol |
Uniqueness of 2-Decanol: The position of the hydroxyl group at the second carbon distinguishes it from other similar compounds. This structural feature influences its reactivity and biological properties, making it particularly useful in specific industrial applications.
Melting Point Properties
2-Decanol exhibits a melting point that has been consistently reported across multiple sources with slight variations. The most reliable values range from -6°C to -4°C, with the consensus value being approximately -4°C to -5°C [1] [2] [3]. The NIST WebBook reports a precise value of 270.8 K (-2.35°C) based on Prout, Cason, et al. (1948) with an uncertainty of ±1 K [4]. This relatively low melting point is characteristic of secondary alcohols with branching that disrupts crystal packing compared to their primary alcohol counterparts.
The phase transition behavior of 2-decanol has been studied in confined environments, where researchers observed that the melting temperature decreases as pore size decreases, demonstrating a linear relationship between melting temperature and pore dimensions [5]. This phenomenon highlights the sensitivity of the crystalline structure to spatial constraints and intermolecular interactions.
Boiling Point Characteristics
The normal boiling point of 2-decanol is consistently reported as 211°C (484.15 K) across multiple sources [1] [2] [6] [3]. The NIST WebBook provides several experimental determinations ranging from 482.15 K to 484.2 K, with uncertainties of ±3 K [4]. This boiling point is notably lower than that of 1-decanol (233°C), reflecting the decreased intermolecular hydrogen bonding capability of the secondary alcohol compared to the primary alcohol structure.
Critical Properties
The critical temperature of 2-decanol has been experimentally determined through multiple studies. The most precise measurements include:
The critical volume is reported as 0.646 L/mol with a corresponding critical density of 1.55 mol/L [4] [7]. The critical pressure is estimated at approximately 2.3 atm [8], though more precise experimental determinations would be valuable for comprehensive thermodynamic modeling.
Surface Tension Properties
Direct surface tension measurements for 2-decanol are limited in the literature. However, based on studies of alcohol homolog series and the available data for 1-decanol (28.9 dynes/cm at 20°C) [9], the surface tension of 2-decanol is estimated to be in the range of 27-30 mN/m at 20°C. The surface tension of alcohols generally decreases with increasing temperature and is influenced by the position of the hydroxyl group, with secondary alcohols typically exhibiting slightly lower surface tension than their primary counterparts due to reduced hydrogen bonding at the air-liquid interface.
Studies on binary mixtures containing decanol derivatives have shown that surface tension deviations are positive and decrease with alcohol chain length [10]. This behavior is attributed to the disruption of hydrogen bonding networks when alcohols are mixed with other solvents, particularly non-polar compounds.
Viscosity Behavior
Viscosity data for 2-decanol shows typical temperature dependence characteristic of liquid alcohols. The NIST WebBook provides limited viscosity data, but systematic studies indicate that the viscosity decreases exponentially with increasing temperature according to the Arrhenius relationship [11]. Estimated values suggest viscosity in the range of 12-15 mPa·s at 293 K, decreasing to approximately 5-7 mPa·s at 323 K.
The viscosity of 2-decanol is influenced by:
Comparative studies with other alcohols indicate that 2-decanol exhibits moderate viscosity values typical for medium-chain secondary alcohols, with behavior intermediate between shorter chain alcohols (lower viscosity) and longer chain alcohols (higher viscosity).
Characteristic Absorption Bands
The infrared spectrum of 2-decanol exhibits distinctive absorption patterns that enable unambiguous identification of the compound. The NIST WebBook provides experimental IR spectral data collected using a Perkin-Elmer 621 grating instrument on a neat liquid sample with 99.9% purity [12].
Principal IR Absorption Frequencies:
Hydroxyl (O-H) Stretch Region (3200-3650 cm⁻¹)
Carbon-Hydrogen (C-H) Stretch Region (2850-3000 cm⁻¹)
Deformation and Bending Modes (1350-1470 cm⁻¹)
Carbon-Oxygen (C-O) Stretch Region (1050-1150 cm⁻¹)
Skeletal Vibrations and Low-Frequency Modes (650-1300 cm⁻¹)
Spectral Interpretation and Structural Confirmation
The IR spectrum provides definitive structural information about 2-decanol:
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 2-decanol provides detailed structural information through characteristic chemical shifts and coupling patterns. The spectrum typically exhibits the following signals when recorded in deuterated chloroform (CDCl₃):
Detailed Chemical Shift Assignments:
Carbinol Proton (H-2)
Secondary Alcohol Methyl Group (CH₃ at C-2)
Terminal Methyl Group (CH₃ at C-10)
Methylene Protons Adjacent to Carbinol (H-3)
Alkyl Chain Methylene Protons (H-4 to H-9)
Hydroxyl Proton (OH)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides crucial information about the carbon framework and substitution pattern:
Carbon Chemical Shift Assignments:
Carbinol Carbon (C-2)
Terminal Methyl Carbon (C-1)
Secondary Alcohol Methyl Carbon (CH₃ at C-2)
Methylene Carbon Adjacent to Carbinol (C-3)
Alkyl Chain Methylene Carbons (C-4 to C-9)
Penultimate Methylene Carbon (C-10)
Structural Confirmation and Stereochemical Analysis
The NMR data collectively confirm:
Irritant